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1-Phenethylpiperazine

Cat. No.: B155460
CAS No.: 5321-49-3
M. Wt: 190.28 g/mol
InChI Key: LKUAPSRIYZLAAO-UHFFFAOYSA-N
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Description

Contextualizing Piperazine (B1678402) Scaffolds in Drug Discovery and Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a recurring motif in a vast array of approved drugs. nih.gov Its prevalence stems from a combination of favorable characteristics. The two nitrogen atoms can be readily substituted, allowing for extensive structural modifications to fine-tune a compound's biological activity and pharmacokinetic profile. mdpi.com This versatility enables medicinal chemists to create libraries of diverse compounds for screening against various biological targets.

Furthermore, the piperazine moiety often enhances the aqueous solubility of drug candidates, a critical factor for oral bioavailability. mdpi.com Its basic nature allows for the formation of salts, which can improve a compound's stability and formulation properties. The flexible conformation of the piperazine ring also allows it to adapt to the binding sites of different biological macromolecules, further contributing to its "privileged" status. nih.gov

Historical Perspectives on Phenethylpiperazine Derivatives in Therapeutic Research

The exploration of phenethylpiperazine derivatives in therapeutic research has a rich history, particularly in the realm of centrally acting agents. Early investigations, dating back several decades, laid the groundwork for the development of compounds with significant effects on the central nervous system (CNS). For instance, early research into phenothiazines, a class of antipsychotic drugs, revealed that the incorporation of a piperazine ring could modulate their activity. nih.govnih.gov This discovery paved the way for the synthesis and evaluation of numerous piperazine-containing compounds, including those with a phenethyl substituent.

A notable early example is the work on phenethylpiperazine derivatives as potential psychotherapeutic agents. Research from the mid-20th century explored the synthesis and pharmacological properties of these compounds, identifying their potential to interact with various neurotransmitter systems. acs.org These pioneering studies, while not always leading directly to marketed drugs, were instrumental in establishing the structure-activity relationships (SAR) that guide modern drug design. For example, the phenethylpiperazine core was identified as a key pharmacophore in certain classes of compounds targeting dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a range of psychiatric disorders. nih.govwikipedia.orgourworldindata.orgfrontiersin.org

The development of atypical antipsychotics in the latter half of the 20th century further highlighted the importance of the phenethylpiperazine scaffold. nih.govnih.gov Researchers discovered that modifying this core structure could lead to compounds with improved side-effect profiles compared to earlier antipsychotics. This historical progression underscores the enduring value of the 1-phenethylpiperazine moiety as a versatile template for the design of novel CNS-active drugs.

Overview of Current Research Trajectories and Academic Significance

Current research on this compound and its derivatives continues to be a vibrant area of medicinal chemistry, with a focus on developing more selective and potent therapeutic agents. A significant trend is the exploration of these compounds as ligands for a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. nih.govnih.govunc.edu

Recent studies have demonstrated the potential of phenethylpiperazine derivatives as antidepressants, antipsychotics, and agents for treating cardiovascular disorders. For instance, certain phenylpiperazine pyrrolidin-2-one derivatives have shown potent antidepressant-like activity in preclinical models, with strong binding affinity for 5-HT1A and 5-HT2 receptors. nih.gov Similarly, N-(2-methoxyphenyl)piperazine derivatives have been identified as high-affinity ligands for 5-HT1A and 5-HT7 receptors, suggesting their potential as novel antidepressant and anxiolytic agents. nih.gov

The academic significance of this compound is underscored by its frequent use as a starting point for the synthesis of novel compounds with diverse biological activities. Its chemical tractability and well-established structure-activity relationships make it an ideal scaffold for academic research aimed at exploring new therapeutic targets and understanding the molecular basis of drug action. The ongoing investigation into phenethylpiperazine derivatives is likely to yield new drug candidates with improved efficacy and safety profiles for a range of human diseases.

Detailed Research Findings on this compound Derivatives

The following tables summarize key research findings on various this compound derivatives, highlighting their biological targets and activities.

Table 1: Antidepressant and Anxiolytic Activity of Phenethylpiperazine Derivatives

Compound/Derivative ClassBiological Target(s)Key FindingsReference(s)
Phenylpiperazine pyrrolidin-2-one derivatives5-HT1A, 5-HT2 ReceptorsCompound EP-65 showed strong antidepressant-like activity. Compound EP-42 had high affinity for 5-HT1A (Ki=24.5 nM) and EP-50 for 5-HT2 (Ki=109.1 nM). nih.gov
N-(2-methoxyphenyl)piperazine derivatives5-HT1A, 5-HT7 ReceptorsA derivative showed high affinity for 5-HT1A (Ki <1 nM) and 5-HT7 (Ki = 34 nM) receptors, with antidepressant-like activity. nih.gov
(ω-piperazinylalkoxy)indan derivatives-Demonstrated potential anxiolytic activity in preclinical models. acs.org

Table 2: Antipsychotic and CNS Activity of Phenethylpiperazine Derivatives

Compound/Derivative ClassBiological Target(s)Key FindingsReference(s)
This compoundMonoamine NeurotransmittersPotential stimulant or psychoactive effects through interaction with dopamine, serotonin, and norepinephrine (B1679862) systems. acs.org
Phenylpiperazine derivativesSigma ReceptorsHigh affinity (Ki = 1-10 nM) for sigma receptors, suggesting potential as novel psychotherapeutic agents. pharmtech.com
Piperazine-containing atypical antipsychoticsDopamine (D2), Serotonin (5-HT2A) ReceptorsThe piperazine moiety is a common feature in atypical antipsychotics, contributing to their improved side-effect profile. nih.govunc.edu

Table 3: Other Therapeutic Applications of Phenethylpiperazine Derivatives

Compound/Derivative ClassBiological Target(s)Key FindingsReference(s)
Phenylcarbamic acid derivativesCardiovascular systemCompound 3 showed antiarrhythmic efficacy and improved endothelial function. nih.gov
Phenazine-1-carboxylic piperazine derivativesFungal pathogensCompound 5r exhibited potent fungicidal activity against various pathogenic fungi with EC50 values ranging from 24.6 to 73.8 μM. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B155460 1-Phenethylpiperazine CAS No. 5321-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethyl)piperazine
Source PubChem
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InChI

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-5,13H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUAPSRIYZLAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201292
Record name 1-Phenethylpiperazine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5321-49-3
Record name 1-(2-Phenylethyl)piperazine
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Record name 1-Phenethylpiperazine
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Record name 1-Phenethylpiperazine
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Record name 1-phenethylpiperazine
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Synthetic Methodologies and Advanced Derivatization Strategies for Phenethylpiperazine Derivatives

Established Synthetic Pathways for the 1-Phenethylpiperazine Core Structure

The construction of the fundamental this compound framework can be achieved through several established synthetic routes. These methods provide the foundation for accessing a wide range of derivatives.

Alkylation Reactions in Piperazine (B1678402) Functionalization

A primary and straightforward method for synthesizing this compound is through the direct alkylation of piperazine. researchgate.net This typically involves the reaction of piperazine with a phenethyl halide, such as phenethyl bromide, often in a suitable solvent and at elevated temperatures. For instance, reacting piperazine with phenethyl bromide in refluxing toluene (B28343) has been reported to yield this compound. researchgate.net

Recent advancements have focused on more sophisticated C-H alkylation techniques to introduce substituents onto the piperazine ring itself. bohrium.comnih.govresearchgate.net Photoredox catalysis has emerged as a powerful tool for the site-selective C-H functionalization of piperazine substrates. bohrium.comnih.gov This method often utilizes an acridinium (B8443388) photocatalyst to generate a nitrogen-centered radical cation from a protected piperazine, which can then react with a suitable Michael acceptor to form a C-alkylated product. bohrium.com The regioselectivity of this reaction can often be controlled by the choice of nitrogen protecting groups and reaction temperature. bohrium.com Ruthenium-catalyzed C(sp³)–H bond functionalization using aldehydes as alkylating agents represents another innovative approach to producing C-substituted piperazines. researchgate.net

Multi-step Organic Synthesis Approaches

More complex derivatives of this compound often necessitate multi-step synthetic sequences. These approaches allow for greater control over the final structure and the introduction of diverse functional groups. For example, a synthetic route to (S)-tert-butyl-3-oxo-2-phenethylpiperazine-1-carboxylate involves the N-Boc protection of 3-phenethylpiperazin-2-one. rsc.org Another reported synthesis details the preparation of 4-(cyclohexylcarbonyl)-2-hydroxy-6-oxo-1-phenethylpiperazine from 4-(cyclohexylcarbonyl)-2,6-dioxo-1-phenethylpiperazine through a reduction reaction using sodium borohydride (B1222165) in the presence of cupric chloride. prepchem.com

Modern Techniques for Analog Preparation and Structural Elaboration

The demand for novel therapeutic agents has spurred the development of advanced techniques for creating analogs of this compound with tailored properties.

Rational Design of Side Chain Modifications

The rational design of side chains is a key strategy in medicinal chemistry to optimize the biological activity and pharmacokinetic properties of a lead compound. frontiersin.orgnih.gov In the context of phenethylpiperazine derivatives, this can involve modifications to the phenethyl group or the introduction of various substituents on the second nitrogen of the piperazine ring. For instance, research into selective serotonin (B10506) 5-HT(2A) receptor antagonists has led to the synthesis of phenethylpiperazine amides. nih.gov In this work, introducing a carbonyl group into the phenethylpiperazine linker was found to improve metabolic stability. nih.gov The synthesis of these amides often involves coupling the this compound core with a desired carboxylic acid.

The following table showcases examples of rationally designed side chain modifications on the this compound scaffold:

Compound Modification Intended Purpose/Finding Reference
2-(4-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)-1-(4-fluorophenyl)ethanoneAddition of a substituted pyrazole (B372694) carbonyl group to the N4 position of the piperazine ring and a fluorine to the phenyl ring.Potent 5-HT(2A) receptor antagonist with improved metabolic stability. nih.gov
2-(4-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)-1-(4-fluorophenyl)ethanoneSimilar to the above, with a chloro-substituted pyrazole.Potent 5-HT(2A) receptor antagonist with high selectivity. nih.gov
N-1-allyl-N´-4-(3″,4″-dimethoxyphenethyl)-piperazineAddition of an allyl group to N1 and dimethoxy groups to the phenethyl moiety.Scaffold for developing radioiodinated sigma-1 receptor ligands. nih.gov

Stereoselective Synthesis and Chiral Analog Development

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which often exhibit different pharmacological activities. nih.govmdpi.comrsc.org For chiral analogs of this compound, synthetic strategies often employ chiral auxiliaries, asymmetric catalysis, or chiral pool synthesis. mdpi.com

A convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been developed, which could be adapted for creating chiral analogs of phenethylpiperazine. beilstein-journals.org This approach allows for the preparation of diverse chiral amine building blocks that can be reacted with a common intermediate. beilstein-journals.org Another strategy involves the stereoselective synthesis of flavanoids, which demonstrates techniques like Sharpless asymmetric dihydroxylation that could be applied to create specific stereoisomers of substituted phenethylpiperazines. mdpi.com

The following table provides examples of synthetic approaches that can be applied to the stereoselective synthesis of chiral this compound analogs:

Synthetic Strategy Description Potential Application to Phenethylpiperazine Reference
Evans Enolate Based Asymmetric AlkylationUtilizes a chiral auxiliary to direct the stereoselective alkylation of an enolate.Could be used to introduce a chiral center on a side chain attached to the piperazine ring.
Convergent Synthesis with Chiral Amine Building BlocksPre-synthesized chiral amines are reacted with a common scaffold.Chiral phenethylamine (B48288) analogs could be reacted with piperazine or a piperazine derivative. beilstein-journals.org
Sharpless Asymmetric DihydroxylationA method for the enantioselective synthesis of diols from alkenes.Could be used to introduce chiral hydroxyl groups on the phenethyl side chain. mdpi.com

Pharmacological Investigations and Elucidation of Molecular Mechanisms

G-Protein Coupled Receptor (GPCR) Interaction Studies

Derivatives of the 1-phenethylpiperazine scaffold have been identified as potent ligands for several G-protein coupled receptors, most notably serotonin (B10506) and sigma receptors. These interactions are foundational to their potential pharmacological activities.

Arylpiperazine derivatives, a class of compounds that can include the phenethylpiperazine moiety, are recognized for their interaction with the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor is a critical molecular target for the treatment of various psychiatric diseases, including depression. nih.govnih.gov In silico studies involving three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis have been conducted on a large dataset of arylpiperazine derivatives to understand the structural features that govern their antagonist activity at the 5-HT2A receptor. nih.govnih.gov These computational models, which demonstrate good validity and predictability, combined with molecular docking studies, help to elucidate the binding modes of these ligands within the active site of the receptor. nih.govnih.gov Such research is instrumental in the rational design of novel and more potent 5-HT2A antagonists. nih.gov The long-chain arylpiperazine structure is a common feature of ligands that bind to monoamine receptors, and modifications to the terminal fragments of these molecules can fine-tune their affinity and functional activity at the 5-HT2A receptor, often conferring antagonist properties. acs.org

The sigma-1 (σ1) receptor is another important target for phenethylpiperazine derivatives. A study focused on N-1-allyl-N´-4-phenethylpiperazine analogues revealed specific binding affinities for σ1 receptors. nih.gov For instance, the compound E-N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine (E-1) demonstrated a moderately high apparent affinity for σ1 sites with a Ki value of 15 nM and an 84-fold selectivity over σ2 sites. nih.gov Its geometric isomer, Z-1, showed a similar affinity for σ1 receptors but with lower selectivity. nih.gov In vivo studies have shown that radiolabeled versions of these compounds can selectively label σ1 receptors in the brain and peripheral organs. nih.gov Furthermore, in vivo occupancy studies with a specific derivative, [125I]E-IA-DM-PE-PIPZE, have been conducted to quantify the engagement of the sigma-1 receptor in living organisms. nih.gov

Compoundσ1 Binding Affinity (Ki, nM)Selectivity (vs. σ2)
E-N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine (E-1)1584-fold
Z-N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine (Z-1)Similar to E-123-fold
N-1-allyl-N´-4-(3',4'-dimethoxyphenethyl)-piperazine (2)Poor-
E-N-1-(3'-iodoallyl)-N´-4-(3″-methoxy-4'´-hydroxyphenethyl)-piperazine (3)GoodPoor
Data sourced from a study on N-1-allyl-N´-4-phenethylpiperazine analogs. nih.gov

Enzyme and Transporter Modulation by Phenethylpiperazine Derivatives

Beyond GPCRs, phenethylpiperazine derivatives have been shown to modulate the activity of crucial enzymes and transporter proteins, indicating a broader mechanism of action.

Dipeptidyl peptidase IV (DPP IV) is a serine protease that has become a significant target for the development of anti-diabetic agents. oatext.comnih.gov Inhibition of DPP IV prevents the degradation of incretin (B1656795) hormones, which play a key role in regulating insulin (B600854) secretion. nih.govwikipedia.org Research into novel DPP IV inhibitors has explored various chemical scaffolds. One study described the design and in vitro evaluation of a phenethyl-piperazine derivative as a DPP IV inhibitor. oatext.com This particular compound exhibited an IC50 of 1.2 ± 0.04 µM. oatext.com Molecular modeling suggested its binding mode within the DPP IV active site, contributing to the understanding of structure-activity relationships for this class of inhibitors. oatext.com The development of selective DPP-IV inhibitors is crucial, as off-target inhibition of related peptidases like DPP8 and DPP9 has been associated with toxicity. nih.gov

The multidrug resistance-associated protein 1 (MRP1) is an ATP-binding cassette (ABC) transporter that actively removes various chemotherapeutic agents from cancer cells, leading to multidrug resistance. acs.orgnih.gov The development of MRP1 inhibitors is a key strategy to overcome this resistance. acs.org Studies have identified pyrrolopyrimidine derivatives bearing a phenethylpiperazine side chain as potent and selective inhibitors of MRP1. acs.org The presence of piperazine (B1678402) residues with large phenylalkyl side chains has been shown to be advantageous for MRP1 inhibitory activity. nih.gov These compounds were evaluated in MRP1-overexpressing cancer cell lines, where they demonstrated the ability to inhibit the efflux of fluorescent substrates, thereby acting as modulators of this key resistance pump. nih.gov

The vesicular monoamine transporter-2 (VMAT2) is responsible for packaging monoamine neurotransmitters into synaptic vesicles, a critical step in neurotransmission. nih.gov It is a recognized target for potential therapeutics for substance use disorders. nih.gov A series of 1,4-diphenethylpiperazine (B14732994) analogs have been synthesized and identified as potent inhibitors of VMAT2 function. nih.govnih.gov The inhibitory activity of these compounds was assessed using [3H]dopamine (DA) uptake assays in isolated synaptic vesicles. nih.govnih.gov Many of these analogs displayed potent inhibition of VMAT2 with Ki values in the nanomolar range. nih.govnih.gov

For example, the compound 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine was found to be a highly potent inhibitor of [3H]DA uptake at VMAT2, with a Ki value of 0.014 µM. nih.gov This demonstrates a higher affinity for VMAT2 compared to the reference compound lobelane (B1250731) (Ki = 0.045 µM). nih.gov

Compound (1,4-diphenethylpiperazine analog)VMAT2 Inhibition (Ki, nM) ([3H]DA uptake)
6b 35
6e 48
9a 37
Lobelane (reference) 45
Data from a study on water-soluble 1,4-diphenethylpiperazine analogs. nih.gov

Another study on fluoroethoxy-substituted 1,4-diphenethylpiperazine analogs also reported potent VMAT2 inhibition, with Ki values ranging from 0.014 to 0.073 µM. nih.gov These findings highlight the potential of the this compound scaffold in developing effective VMAT2 modulators.

Broader Biological Target Engagement and Cellular Pathway Analysis

The this compound moiety serves as a versatile scaffold in medicinal chemistry, leading to the development of compounds that interact with a diverse range of biological targets. Investigations into these interactions have revealed a broad spectrum of pharmacological activities, extending beyond a single receptor system. This section explores the engagement of this compound-based compounds with various ion channels and receptors and delves into the subsequent modulation of intracellular signaling cascades.

Investigating Interactions with Ion Channels and Other Receptors

Research into derivatives of this compound has identified significant interactions with several key protein targets, including sigma receptors, serotonin receptors, and vesicular monoamine transporters. These interactions underscore the chemical tractability of the this compound core in designing ligands with specific affinities and selectivities.

Sigma Receptors:

The this compound structure has been utilized as a foundational element for developing high-affinity ligands for sigma receptors (σ), particularly the σ1 and σ2 subtypes. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and interacts with various ion channels and G-protein coupled receptors. wikipedia.orgnih.gov

A study focused on developing radioiodinated σ1 receptor ligands used an N-1-allyl-N´-4-phenethylpiperazine hybrid structure. reprocell.com This research synthesized several analogs and evaluated their binding affinities for σ1 and σ2 receptors. For instance, the compound E-N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine (E-1) demonstrated a moderately high affinity for σ1 sites (Ki = 15 nM) and an 84-fold selectivity over σ2 sites. reprocell.comnih.gov In contrast, its geometric isomer, Z-1, showed similar σ1 affinity but with lower selectivity. reprocell.com These findings highlight how modifications to the phenethyl and allyl substituents on the piperazine ring can fine-tune both affinity and selectivity for sigma receptor subtypes. reprocell.comnih.gov

Table 1: Binding Affinities of N-1-allyl-N´-4-phenethylpiperazine Analogs for Sigma Receptors

Compoundσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity (σ2/σ1)Reference
E-N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine (E-1)15126084 reprocell.com
Z-N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine (Z-1)1636823 reprocell.com
N-1-allyl-N´-4-(3',4'-dimethoxyphenethyl)-piperazine (2)Poor binding to both subtypes- reprocell.com

Serotonin 5-HT2A Receptors:

The phenethylpiperazine amide core structure has been identified as a promising scaffold for developing potent and selective antagonists of the serotonin 5-HT2A receptor. nih.govnih.gov The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of treatments for various central nervous system disorders. wikipedia.orgnih.gov Research has shown that introducing a carbonyl group into the phenethylpiperazine linker can improve metabolic stability while maintaining high receptor affinity. nih.govnih.gov

For example, compounds developed in one study, referred to as compounds 14 and 27 , exhibited potent 5-HT2A receptor binding affinity and high selectivity over the related 5-HT2C receptor. nih.govnih.gov The development of such selective antagonists demonstrates the utility of the this compound scaffold in targeting specific GPCRs. nih.govnih.gov

Vesicular Monoamine Transporter-2 (VMAT2):

The 1,4-diphenethylpiperazine scaffold has been investigated for its ability to inhibit the vesicular monoamine transporter-2 (VMAT2). nih.govnih.gov VMAT2 is an integral membrane protein responsible for transporting monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a critical step in neurotransmission. wikipedia.orgpsychiatrictimes.com Inhibition of VMAT2 leads to a depletion of vesicular monoamines. wikipedia.orgcpn.or.kr

A study on water-soluble 1,4-diphenethylpiperazine analogs identified several potent inhibitors of VMAT2 function. nih.gov These compounds were evaluated for their ability to inhibit [3H]dihydrotetrabenazine binding and [3H]dopamine uptake. Three compounds, 6b , 6e , and 9a , showed inhibitory potencies (Ki) of 35 nM, 48 nM, and 37 nM, respectively, which are comparable to the known VMAT2 inhibitor lobelane (Ki = 45 nM). nih.gov These findings indicate that the 1,4-diphenethylpiperazine structure is a viable template for designing novel VMAT2 inhibitors. nih.govresearchgate.net

Table 2: VMAT2 Inhibition by 1,4-Diphenethylpiperazine Analogs

CompoundVMAT2 Binding Affinity (Ki, nM)Reference
Compound 6b35 nih.gov
Compound 6e48 nih.gov
Compound 9a37 nih.gov
Lobelane (Reference)45 nih.gov

Elucidating Intracellular Signaling Cascades Affected by Compound Activity

The interaction of this compound derivatives with their respective biological targets initiates a cascade of intracellular signaling events. The specific pathways modulated depend on the receptor or transporter engaged.

Signaling Downstream of 5-HT2A Receptor Antagonism:

The 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins. wikipedia.org Activation of this receptor by an agonist typically stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). reprocell.comnih.govwikipedia.org This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC). nih.govfrontiersin.org By acting as antagonists, phenethylpiperazine amide derivatives can block these downstream signaling events. nih.govnih.gov The 5-HT2A receptor can also activate other signaling cascades, including the phospholipase A2 (PLA2) and the extracellular signal-regulated kinase (ERK) pathways, which can also be modulated by antagonist binding. frontiersin.org

Modulation of Sigma-1 Receptor-Mediated Signaling:

The sigma-1 receptor functions as an intracellular chaperone at the mitochondria-associated ER membrane (MAM). wikipedia.orgnih.gov It plays a crucial role in regulating Ca2+ signaling between the ER and mitochondria, partly through its interaction with the IP3 receptor. wikipedia.orgnih.gov Ligands based on the this compound scaffold that bind to the sigma-1 receptor can modulate these functions. reprocell.comnih.gov Sigma-1 receptor activation has been shown to influence neuronal excitability by interacting with voltage-gated ion channels, such as Nav1.5 sodium channels. frontiersin.org Furthermore, sigma-1 receptor agonists can promote neuroprotective signaling pathways involving brain-derived neurotrophic factor (BDNF), ERK, and the protein kinase B (Akt) pathway. frontiersin.org Antagonism by phenethylpiperazine-derived ligands would be expected to prevent these effects.

Consequences of VMAT2 Inhibition:

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Examination of Structural Features for Biological Potency and Selectivity

The biological activity of 1-phenethylpiperazine derivatives can be significantly influenced by the addition or modification of chemical groups on both the phenethyl and piperazine (B1678402) rings. These substitutions can alter the molecule's size, shape, and electronic distribution, thereby affecting its interaction with biological targets.

Influence of Phenethyl and Piperazine Ring Substitutions on Activity

Modifications to the phenethyl ring of this compound derivatives have been shown to have a significant impact on their biological activity. For instance, in a series of 1-[2-methyl-2-(N-propionyl-p- or m-substituted-phenylamino)ethyl]-4-phenethylpiperazines, the introduction of alkoxyl groups into the benzene (B151609) ring of the aniline (B41778) moiety led to potent analgesic activity. jst.go.jp Specifically, the compound 1-[2-methyl-2-(N-propionyl-p-methoxyphenylamino)ethyl]-4-phenethylpiperazine demonstrated the highest activity. jst.go.jp Conversely, introducing various substituents into the benzene ring of the phenethyl moiety resulted in a general decrease in analgesic activity. jst.go.jp

In the context of antimicrobial agents, N-(phenethyl)piperazinyl quinolone derivatives with a chloro-substituted phenethyl group exhibited in vitro gram-positive and gram-negative activity that was comparable or even superior to reference quinolones. nih.gov This highlights the importance of the specific substituent and its position on the phenethyl ring in determining the pharmacological profile.

Furthermore, studies on fluoroethoxy-1,4-diphenethylpiperazine derivatives as inhibitors of the vesicular monoamine transporter-2 (VMAT2) revealed that ortho- and meta-fluoroethoxyphenyl analogs generally displayed greater potency compared to their para-fluoroethoxyphenyl counterparts. nih.gov

The following table summarizes the effects of various substitutions on the phenethyl ring:

Base Compound Substitution on Phenethyl Ring Observed Biological Activity
1-[2-Methyl-2-(N-propionyl-phenylamino)ethyl]-4-phenethylpiperazinep-methoxy on aniline moietyHigh analgesic activity jst.go.jp
1-[2-Methyl-2-(N-propionyl-phenylamino)ethyl]-4-phenethylpiperazineVarious substituents on phenethyl moietyLow analgesic activity jst.go.jp
N-phenethylpiperazinyl quinoloneChloro-substitutionComparable or superior antimicrobial activity nih.gov
Fluoroethoxy-1,4-diphenethylpiperazineOrtho- or meta-fluoroethoxyGreater VMAT2 inhibitory potency nih.gov

Substitutions on the piperazine ring are also crucial in defining the biological activity of these compounds. In the development of narcotic agonists and antagonists based on 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the nature of the substituent at the 1-position of the piperazine ring was a key determinant of activity. nih.gov For example, the S-(+) enantiomers of several derivatives with various substituents at this position showed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov

In another study, the inclusion of a piperazine ring instead of a piperidine (B6355638) ring in a series of 1,4-diphenethyl analogs resulted in markedly greater selectivity for VMAT2 over the serotonin (B10506) transporter (SERT) and the hERG channel, suggesting that the piperazine scaffold offers advantages in reducing off-target activity. nih.gov

The table below illustrates the impact of piperazine ring substitutions:

Base Compound Substitution/Modification on Piperazine Ring Observed Biological Activity
4-[2-(3-Hydroxyphenyl)-1-phenylethyl]piperazineVarious substitutions at the 1-positionStrong analgesic activity (S-(+) enantiomers) nih.gov
1,4-diphenethyl scaffoldPiperazine ring instead of piperidine ringGreater selectivity for VMAT2 nih.gov

Conformational Requirements for Receptor and Enzyme Binding

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target such as a receptor or enzyme. For piperazine derivatives, their inherent flexibility can be both an advantage and a challenge in drug design. nih.gov The ability of a molecule to adopt a specific conformation that is complementary to the binding site of its target is a key determinant of its biological activity. d-nb.info

For 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the stereochemistry at the asymmetric center was found to be crucial. nih.gov The S-(+) enantiomers, which possess a specific three-dimensional arrangement, exhibited potent analgesic activity, while the R-(-) enantiomers of certain derivatives showed narcotic antagonist activity. nih.gov This suggests that the receptors mediating these opposing effects have distinct stereochemical requirements. The active S-(+) enantiomers were found to have the same configuration as the tyrosine residue of Met-enkephalin, indicating a potential interaction with opioid receptors in a manner similar to endogenous peptides. nih.gov

The concept of "conformational selection" suggests that a receptor may bind to a specific pre-existing conformation of a flexible molecule. nih.gov In the context of this compound derivatives, understanding the preferred conformations in solution and at the receptor site is crucial for designing more potent and selective ligands. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide insights into these conformational preferences and the key interactions that stabilize the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.net

Development of Predictive Models for Diverse Biological Activities

QSAR models have been developed for various biological activities of piperazine-containing compounds. semanticscholar.org For instance, in a study of mono-substituted 4-phenylpiperidines and -piperazines, QSAR models were created to understand their effects on the dopaminergic system. nih.gov These models used physicochemical descriptors to predict the in vivo effects and binding affinities to the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A) enzyme. nih.gov

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. mdpi.com

Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. u-strasbg.fr

The success of a QSAR model depends heavily on the quality of the input data and the appropriate selection of descriptors and statistical methods. u-strasbg.fr

Identification of Physicochemical Descriptors Correlated with Biological Response

A key outcome of QSAR studies is the identification of the most important physicochemical descriptors that influence biological activity. frontiersin.org These descriptors can provide insights into the mechanism of action and guide the design of new molecules with improved properties. neovarsity.org

Commonly used descriptors in QSAR modeling can be categorized as:

1D Descriptors: These include simple properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. neovarsity.org

2D Descriptors: These are based on the 2D structure of the molecule and include topological indices that describe molecular branching and connectivity. neovarsity.org

3D Descriptors: These take into account the 3D conformation of the molecule and include descriptors related to molecular shape and electrostatic fields. neovarsity.org

In the QSAR study of 4-phenylpiperidines and -piperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their effects on dopamine levels. nih.gov The models revealed a strong correlation between striatal DOPAC levels and the affinities for the D2 receptor and MAO A, providing a comprehensive understanding of the biological response. nih.gov

The following table lists some common physicochemical descriptors and their potential relevance to biological activity:

Descriptor Category Example Descriptors Potential Biological Relevance
ElectronicDipole moment, Partial chargesElectrostatic interactions with the target neovarsity.org
StericMolecular volume, Surface areaShape complementarity with the binding site neovarsity.org
HydrophobicLogP, LogDAbility to cross cell membranes, hydrophobic interactions frontiersin.org
TopologicalWiener index, Zagreb indicesMolecular size and branching, which can influence binding frontiersin.org

By identifying the key descriptors, QSAR models can guide medicinal chemists in optimizing lead compounds by modifying their structure to enhance favorable properties and reduce undesirable ones.

Preclinical Pharmacological Efficacy and Disease Model Investigations

In Vitro Assessment of Biological Potency and Target Specificity

The initial stages of drug discovery for 1-phenethylpiperazine and its analogs involve rigorous in vitro testing to determine their biological potency and specificity for various molecular targets. These assays are crucial for identifying promising lead compounds and understanding their mechanisms of action at a cellular level.

Cell-Based Assays for Functional Activity

Cell-based assays are fundamental in assessing the functional activity of compounds in a biologically relevant context. nih.govbioivt.comaccelevirdx.comconceptlifesciences.com These assays can measure a wide range of cellular processes, including proliferation, signaling, and transport. bioivt.comaccelevirdx.com

A study on 1,4-diphenethylpiperazine (B14732994) analogs utilized cell-based assays to evaluate their inhibitory effects on the vesicular monoamine transporter-2 (VMAT2). nih.gov The functional activity was determined by measuring the inhibition of [³H]dopamine uptake in cells expressing VMAT2. nih.gov This type of assay provides direct evidence of the compound's ability to modulate the function of its target transporter within a cellular environment. nih.gov

CompoundVMAT2 [³H]DA Uptake Inhibition Kᵢ (nM)Reference
Analog 6b35 nih.gov
Analog 6e48 nih.gov
Analog 9a37 nih.gov
Lobelane (B1250731) (Reference)45 nih.gov

Receptor Binding Assays and Enzyme Inhibition Assays

Receptor binding assays are employed to determine the affinity and selectivity of a compound for specific receptors. nih.gov These assays are critical for understanding the compound's target engagement and potential off-target effects. nih.gov For instance, derivatives of this compound have been evaluated for their binding affinity to serotonin (B10506) and sigma receptors. nih.govnih.gov

In one study, a series of phenethylpiperazine amides were synthesized and tested for their binding affinity to the serotonin 5-HT₂ₐ receptor. nih.gov Compounds 14 and 27, in particular, demonstrated potent binding to the 5-HT₂ₐ receptor with high selectivity over the 5-HT₂꜀ receptor. nih.gov

Similarly, N-1-allyl-N´-4-phenethylpiperazine analogs were synthesized and their affinities for σ₁ and σ₂ receptors were determined. nih.gov The E-isomer (E-1) showed a moderately high affinity for σ₁ sites (15 nM) and an 84-fold selectivity over σ₂ sites. nih.gov

Enzyme inhibition assays are another crucial component of in vitro assessment, used to measure the ability of a compound to inhibit the activity of a specific enzyme. pjps.pksci-hub.sebellbrooklabs.com A series of 1-arylsulfonyl-4-phenylpiperazine derivatives were evaluated for their inhibitory potential against several enzymes, including α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). pjps.pk While most compounds showed weak or no inhibition against LOX, AChE, and BChE, compound 3e exhibited moderate potency against the α-glucosidase enzyme. pjps.pk

Compound/AnalogTarget Receptor/EnzymeBinding Affinity (Kᵢ/IC₅₀)SelectivityReference
Phenethylpiperazine Amide (Compound 14)5-HT₂ₐ ReceptorPotentHigh over 5-HT₂꜀ nih.gov
Phenethylpiperazine Amide (Compound 27)5-HT₂ₐ ReceptorPotentHigh over 5-HT₂꜀ nih.gov
N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine (E-1)σ₁ Receptor15 nM84-fold over σ₂ nih.gov
1-Arylsulfonyl-4-phenylpiperazine (Compound 3e)α-glucosidaseModerate- pjps.pk

In Vivo Efficacy Studies in Established Disease Models

Following promising in vitro results, the therapeutic potential of this compound derivatives is further investigated through in vivo efficacy studies in established disease models. These studies provide crucial information on how the compounds behave in a whole organism, assessing their effectiveness in treating specific conditions.

Evaluation in Cancer Xenograft Models

Cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo anti-cancer activity of new compounds. nih.govcrownbio.comnih.gov These models allow for the study of therapeutic responses in a system that partially mimics human cancer. nih.gov

While specific studies on the efficacy of this compound in cancer xenograft models are not detailed in the provided search results, the methodology is well-established. nih.govsemanticscholar.org For instance, the National Cancer Institute (NCI) utilizes xenograft models to test cancer therapies. nih.gov The evaluation typically involves monitoring tumor growth inhibition over time in treated versus control groups of mice. nih.govsemanticscholar.org

Assessment in Neurological and Pain Models

The potential of this compound derivatives in treating neurological disorders and pain has been explored in various animal models. frontiersin.orgbiocytogen.com These models aim to replicate aspects of human conditions such as neuropathic pain, insomnia, and other central nervous system disorders. nih.govfrontiersin.orgunict.it

Neuropathic pain is often characterized by allodynia, where non-painful stimuli are perceived as painful. nih.gov Animal models of neuropathic pain are used to test the antiallodynic effects of potential new drugs. nih.govmdpi.compsu.edu

A study investigating arylpiperazine derivatives as sigma-1 receptor (S1R) antagonists evaluated their antiallodynic effects in a capsaicin-induced pain model in mice. unict.it The results indicated that compounds 12a and 12c produced dose-dependent antiallodynic effects. unict.it The involvement of S1R was confirmed by the reversal of these effects with an S1R agonist and the absence of effects in S1R knockout mice. unict.it

The role of this compound derivatives in sleep regulation has been investigated, particularly their antagonism of the serotonin 5-HT₂ₐ receptor, which is thought to improve sleep maintenance. nih.gov In a rat sleep pharmacology model, phenethylpiperazine amide derivatives were tested for their effects on sleep patterns. nih.gov Compounds 14 and 27 were found to dose-dependently increase both deep sleep (delta power) and sleep consolidation at doses as low as 0.1 mg/kg. nih.gov

Pharmacodynamic Profiling and Biomarker Discovery

Pharmacodynamic profiling is essential in preclinical research to understand how a chemical entity affects the body at a molecular, cellular, and physiological level. This process includes the crucial steps of confirming that the compound interacts with its intended biological target and identifying biomarkers that can provide evidence of this interaction and its downstream effects.

Target engagement confirms the direct interaction of a compound with its molecular target. For this compound and its derivatives, target engagement has been assessed across a range of biological targets, primarily neurotransmitter transporters and receptors, through in vitro assays. These studies are fundamental to establishing the compound's mechanism of action.

Research into derivatives containing the this compound scaffold has demonstrated significant interaction with the vesicular monoamine transporter 2 (VMAT2). In one study, a series of fluoroethoxy-phenethylpiperazine derivatives were evaluated for their ability to inhibit dopamine (B1211576) uptake at VMAT2. These compounds showed potent inhibition, with Kᵢ values in the nanomolar range. For instance, specific derivatives exhibited high affinity for VMAT2, with selectivity over other transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov The primary method for this assessment was the inhibition of [³H]dopamine uptake in biological systems expressing these transporters. nih.gov

The phenethylpiperazine structure is also a key element for affinity at serotonin receptors. Studies analyzing fluorine-substituted phenethylpiperazine linkers have shown significant binding affinity for the 5-HT₂ₐ receptor. nih.gov The position of substituents on the phenethyl ring can modulate this binding affinity, highlighting the specific nature of the interaction within the receptor's binding pocket. nih.gov

Furthermore, the piperazine (B1678402) moiety is recognized as a crucial structural component for interacting with sigma receptors (S1R and S2R). unict.it In vitro radioligand binding assays using brain homogenates have been employed to determine the affinity of phenethylpiperazine-related compounds. These studies revealed that piperazine derivatives can interact more strongly with S1R than S2R, with binding affinities (Kᵢ) in the nanomolar range. unict.it The engagement with S1R, a molecular chaperone protein, suggests potential modulation of various downstream cellular processes, including neuronal signaling. unict.it

Beyond neurological targets, a phenethylpiperazine derivative has been investigated as an inhibitor of Dipeptidyl peptidase IV (DPP IV), an enzyme targeted in metabolic diseases. This derivative demonstrated inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 1.2 µM, confirming engagement with this serine protease. oatext.com

Table 1: In Vitro Target Engagement of this compound Derivatives

Derivative ClassTargetAssay TypeBiological SystemFinding (Kᵢ or IC₅₀)Citation
Fluoroethoxy-phenethylpiperazineVMAT2[³H]DA Uptake InhibitionNot Specified0.014–0.073 µM nih.gov
Fluoroethoxy-phenethylpiperazineDAT[³H]DA Uptake InhibitionNot Specified>1 µM (High Selectivity for VMAT2) nih.gov
Fluoroethoxy-phenethylpiperazineSERT[³H]5-HT Uptake InhibitionNot Specified>0.3 µM (High Selectivity for VMAT2) nih.gov
Fluorinated Phenethylpiperazine5-HT₂ₐ ReceptorRadioligand BindingNot SpecifiedSub-micromolar Affinity nih.gov
Carboxylate-phenethylpiperazineSigma-1 Receptor (S1R)Radioligand BindingNot SpecifiedNanomolar Affinity unict.it
Carboxylate-phenethylpiperazineSigma-2 Receptor (S2R)Radioligand BindingNot SpecifiedNanomolar Affinity unict.it
Substituted PhenethylpiperazineDPP IVEnzyme InhibitionNot Specified1.2 µM oatext.com

A pharmacodynamic (PD) biomarker is a biological marker used to demonstrate that a compound has produced a biological response in the body. agilexbiolabs.com The identification of such biomarkers is directly linked to the established target engagement of the compound. While specific studies validating PD biomarkers for this compound itself are not detailed in the literature, potential biomarkers can be identified based on its known molecular targets.

Biomarkers Based on VMAT2 Engagement: Given the potent inhibition of VMAT2 by this compound derivatives, a direct PD biomarker would be the quantification of monoamine uptake into synaptic vesicles. nih.gov A successful engagement with VMAT2 would result in decreased vesicular loading of dopamine. This could be measured ex vivo in preclinical models by analyzing the dopamine content of isolated synaptic vesicles or through in vivo neurochemical techniques like microdialysis to detect changes in extracellular dopamine levels.

Biomarkers Based on Serotonin Receptor Engagement: Interaction with the 5-HT₂ₐ receptor suggests that downstream signaling pathways could serve as a source for PD biomarkers. nih.gov The 5-HT₂ₐ receptor is a Gq-coupled GPCR, and its activation stimulates the phospholipase C (PLC) pathway. Therefore, changes in the levels of second messengers like inositol (B14025) trisphosphate (IP₃) or diacylglycerol (DAG) in relevant tissues could be validated as biomarkers of target engagement. Furthermore, phosphorylation levels of downstream proteins like extracellular signal-regulated kinase (ERK) could also be monitored.

Biomarkers Based on Sigma-1 Receptor Engagement: As the Sigma-1 receptor is a chaperone protein that modulates the function of other proteins, including ion channels, identifying a single biomarker is complex. unict.it However, since S1R antagonism can decrease the activity of TRPV1-expressing neurons, changes in capsaicin-induced nociceptive responses could serve as a physiological PD biomarker in preclinical pain models. unict.it Electrophysiological recordings showing altered neuronal excitability in specific brain regions would also provide evidence of a pharmacodynamic effect. unict.it

Biomarkers Based on DPP IV Engagement: For the inhibition of the DPP IV enzyme, the most direct PD biomarker is the level of its substrates, primarily the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). oatext.com Inhibition of DPP IV prevents the degradation of active GLP-1, leading to a measurable increase in its plasma concentration. oatext.com Therefore, quantifying plasma GLP-1 levels following administration of a this compound-based inhibitor would serve as a robust and clinically relevant PD biomarker.

Toxicological Assessment and Safety Pharmacology Research

In Vitro and In Chemico Toxicity Screening for Early Hazard Identification

In vitro and in chemico toxicity screening methods are crucial for the early identification of potential hazards associated with a chemical compound. These tests are conducted on cells or isolated cellular components and provide initial data on a substance's potential to cause harm.

Cytotoxicity and Cell Viability Assays

Cytotoxicity and cell viability assays are designed to determine the concentration at which a substance becomes toxic to cells. bibliotekanauki.plnih.govijrr.com These assays measure various cellular parameters, such as membrane integrity, metabolic activity, and ATP content, to assess the proportion of living and healthy cells after exposure to the test compound. googleapis.com Common methods include the MTT, MTS, XTT, and WST-1 assays, which measure the reduction of tetrazolium salts by metabolically active cells into a colored formazan (B1609692) product. nih.govijrr.comdanaher.com Another approach is the lactate (B86563) dehydrogenase (LDH) assay, which quantifies the release of this enzyme from cells with damaged membranes.

Genotoxicity and Mutagenicity Evaluations (e.g., Ames Test, Micronucleus Assay)

Genotoxicity assays are employed to detect the potential of a chemical to damage genetic material (DNA and chromosomes). biocompare.com

The Ames test , or bacterial reverse mutation assay, is a widely used method to identify substances that can cause gene mutations. bibliotekanauki.plwikipedia.orgtentamus.com It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have a pre-existing mutation rendering them unable to synthesize an essential amino acid, such as histidine. bibliotekanauki.plwikipedia.org The test assesses the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. wikipedia.org A positive result suggests that the compound is mutagenic and may have carcinogenic potential. wikipedia.org

The in vitro micronucleus assay is another key test for genotoxicity, capable of detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. vliz.bemdpi.comwuxiapptec.com This assay is typically performed in mammalian cells. The formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, indicates genotoxic damage. vliz.bemdpi.com

Specific results from Ames tests or in vitro micronucleus assays for 1-phenethylpiperazine are not publicly documented. A safety data sheet for the compound indicates that data for germ cell mutagenicity is not available.

In Vivo Toxicology Studies to Characterize Safety Profiles

Acute and Repeat-Dose Systemic Toxicity Assessments

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. ca.govnih.gov The primary endpoint is often the LD50 (Lethal Dose 50), which is the statistically estimated dose required to kill 50% of a test population. ca.govnih.gov According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "Acute Toxic. 3" with the hazard statement H301: "Toxic if swallowed". However, specific LD50 values from acute oral toxicity studies for this compound are not detailed in the available literature. For a structurally related compound, p-menth-1-en-8-yl acetate (B1210297), an acute oral LD50 of 5075 mg/kg body weight in rats has been reported. europa.eu

Repeat-dose toxicity studies (sub-acute, sub-chronic, and chronic) involve the administration of a compound over a longer period, from a few weeks to several months, to assess the cumulative effects of exposure. nih.govnih.gov These studies provide critical information on target organ toxicity, dose-response relationships, and the potential for bioaccumulation. nih.gov

There is no publicly available data from repeat-dose systemic toxicity assessments of this compound.

Organ-Specific Toxicity Investigations and Histopathological Analyses

These investigations focus on identifying specific organs that may be damaged by a chemical. Following in vivo toxicity studies, a detailed histopathological analysis is performed. This involves the microscopic examination of tissues from various organs to detect any pathological changes, such as inflammation, cell death (necrosis or apoptosis), or changes in tissue structure. ijrr.comnih.gov

The liver, kidneys, heart, and nervous system are often key organs of interest in toxicological evaluations. sigmaaldrich.cn The GHS classification for this compound includes the hazard statement H314: "Causes severe skin burns and eye damage," indicating a corrosive effect on these tissues. However, detailed organ-specific toxicity and histopathological findings for this compound following systemic exposure are not available in the public domain.

Core Battery Safety Pharmacology Studies

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. nucro-technics.comfda.goveuropa.eu The "core battery" of safety pharmacology studies, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline S7A, focuses on the central nervous, cardiovascular, and respiratory systems. nucro-technics.comfda.govrjptonline.org These studies are critical for predicting potential adverse effects in humans. itrlab.com

Central Nervous System (CNS): These studies assess effects on behavior, motor activity, coordination, and sensory/motor reflexes. nucro-technics.comrjptonline.org

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and the electrocardiogram (ECG) are central to cardiovascular safety pharmacology. rjptonline.orgreprocell.comnih.gov

Respiratory System: These studies measure effects on respiratory rate, tidal volume, and other parameters of respiratory function. rjptonline.orgnih.gov

Specific data from core battery safety pharmacology studies for this compound are not available in the published literature. It is known that compounds of the piperazine (B1678402) class can have effects on the central nervous system. ontosight.ai In the United States, this compound is classified as a Schedule I controlled substance, indicating a high potential for abuse and no accepted medical use, which suggests potential CNS effects. ontosight.ai

Cardiovascular System Functional Assessments

Detailed in vivo studies specifically investigating the effects of this compound on cardiovascular function, such as heart rate, blood pressure, and electrocardiogram (ECG) parameters, are not readily found in the reviewed scientific literature. While some research has explored the cardiovascular properties of related piperazine compounds, this information cannot be directly extrapolated to this compound itself. For instance, studies on N-phenylpiperazine (NPP) have shown complex cardiovascular effects, including adrenergic blocking properties, but similar dedicated investigations for this compound are not apparent netce.com. The potential for effects on cardiac ion channels, such as the hERG channel, which is a critical component of cardiovascular safety assessment, remains uninvestigated for this specific compound in the available literature nih.govnih.govdovepress.com.

Analytical Methodologies for Quantitative Analysis in Biological Systems

Advanced Sample Preparation Techniques for Complex Biological Matrices

The complexity of biological samples, which contain proteins, lipids, salts, and other potential interferences, requires meticulous sample preparation to ensure the accuracy and reliability of quantitative analysis. phenomenex.comnih.gov The primary objectives of sample preparation are to remove these interfering components, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. phenomenex.comphenomenex.com

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a widely used technique for the separation of analytes from biological fluids based on their differential solubility in two immiscible liquid phases. researchgate.netchromatographyonline.com The process typically involves the addition of an organic solvent to the aqueous biological sample. arborassays.com

For piperazine (B1678402) derivatives, alkaline conditions are often employed to ensure the compound is in its non-ionized, more organic-soluble form, thereby maximizing its partitioning into the organic phase. A study on the determination of various drugs in postmortem blood utilized an alkaline LLE with butyl acetate (B1210297), demonstrating high extraction efficiency. mdpi.com The choice of extraction solvent is critical; solvents like diethyl ether or ethyl acetate are commonly used. arborassays.com The optimization of LLE involves several factors:

Solvent Selection: The organic solvent should have a high affinity for 1-Phenethylpiperazine while being immiscible with the aqueous sample matrix. mdpi.com

pH Adjustment: Adjusting the pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. For basic compounds like this compound, an alkaline pH is preferable. mdpi.com

Solvent-to-Sample Ratio: The ratio of the volume of the organic solvent to the biological sample is optimized to ensure maximum recovery of the analyte. mdpi.com

Mixing and Separation: Thorough mixing is required to facilitate the transfer of the analyte into the organic phase, followed by a centrifugation step to achieve clear phase separation. arborassays.com

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and uses minimal amounts of organic solvents, aligning with green chemistry principles. mdpi.comnih.gov

Solid-Phase Extraction (SPE) Development

Solid-phase extraction (SPE) has become a popular alternative to LLE due to its high selectivity, reproducibility, and potential for automation. chromatographyonline.com This technique utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest while allowing interfering substances to pass through. phenomenex.com

The development of an SPE method involves a systematic approach:

Sorbent Selection: The choice of sorbent is based on the physicochemical properties of the analyte. For piperazine derivatives, cation-exchange or reversed-phase sorbents are often suitable. nih.gov A study on synthetic cannabinoid metabolites in urine utilized a reversed-phase silica-based sorbent (phenyl). nih.gov

Conditioning: The sorbent is pre-treated with a solvent, typically methanol (B129727) followed by water, to activate it for sample loading. chromatographyonline.com

Loading: The biological sample is passed through the sorbent bed, where the analyte is retained. chromatographyonline.com

Washing: The sorbent is washed with a specific solvent to remove any weakly bound interferences without eluting the analyte. nih.gov

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified analyte to be collected. nih.gov

Automated SPE systems can significantly improve throughput and precision, making them ideal for laboratories handling a large number of samples. nih.gov

Protein Precipitation and Matrix Effect Mitigation

Protein precipitation (PPT) is a straightforward and rapid method for removing the bulk of proteins from biological samples like plasma and serum. phenomenex.comnih.gov This is often a necessary first step before further extraction or direct analysis, as proteins can interfere with chromatographic columns and mass spectrometric detection. phenomenex.com

Common protein precipitation methods include:

Organic Solvent Precipitation: The addition of organic solvents like acetonitrile, methanol, or acetone (B3395972) reduces the solubility of proteins, causing them to precipitate. abcam.comthermofisher.com Acetonitrile is frequently used in methods for analyzing N-phenylpiperazine derivatives. nih.govnih.gov

Acid Precipitation: Using acids such as trichloroacetic acid (TCA) can effectively precipitate proteins by altering the pH. phenomenex.commdpi.com

Salting Out: High concentrations of salts like ammonium (B1175870) sulfate (B86663) can also induce protein precipitation. abcam.comwikipedia.org

Matrix Effect Mitigation: The "matrix effect" is a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. chromatographyonline.com

Strategies to mitigate matrix effects include:

Efficient Sample Cleanup: Thorough sample preparation using techniques like LLE or SPE is the first line of defense against matrix effects. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components. chromatographyonline.com

Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects. nih.gov

Standard Addition Method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the specific matrix, although it is more laborious. chromatographyonline.com

High-Sensitivity Chromatographic and Spectrometric Detection Methods

Following sample preparation, highly sensitive and selective analytical techniques are required for the accurate quantification of this compound. The coupling of chromatographic separation with mass spectrometric detection has become the gold standard in bioanalysis. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids. nih.govresearchgate.net It offers exceptional sensitivity, specificity, and high throughput. nih.govnih.gov

A typical LC-MS/MS method involves:

Chromatographic Separation: A liquid chromatograph separates the components of the sample extract based on their affinity for a stationary phase (the column) and a mobile phase. researchgate.net For piperazine derivatives, reversed-phase columns, such as C18 or phenyl columns, are commonly used. nih.govresearchgate.net

Ionization: The eluent from the chromatograph enters the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for many drug molecules, including piperazine derivatives. nih.govnih.gov

Mass Analysis: The ionized molecules are then separated in the mass analyzer based on their mass-to-charge ratio (m/z). nih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and reduces background noise. researchgate.net

A study developing a method for an N-phenylpiperazine derivative demonstrated the sensitivity and precision of LC-MS/MS, achieving a lower limit of quantification (LLOQ) of 10.0 ng/mL in rat plasma and tissues. nih.govnih.gov The validation of such methods typically includes assessing linearity, precision, accuracy, and stability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the identification and quantification of a wide range of compounds, particularly those that are volatile or can be made volatile through derivatization. mdpi.comnih.gov

The key components of a GC-MS analysis are:

Gas Chromatography: The sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation occurs based on the compound's boiling point and interaction with the stationary phase. nih.govthermofisher.com

Electron Ionization (EI): As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are bombarded with electrons. This hard ionization technique causes predictable fragmentation patterns that are highly useful for structural identification. nih.gov

Mass Spectral Libraries: The resulting mass spectrum can be compared against extensive libraries of known compounds for identification. nih.gov

Immunoanalytical Approaches for Specific Detection

Immunoanalytical methodologies provide highly specific and sensitive options for the detection and quantification of this compound (1-PEP) within biological matrices. These techniques capitalize on the precise binding that occurs between an antibody and the target analyte, 1-PEP. A frequently utilized format for this purpose is the enzyme-linked immunosorbent assay (ELISA). euromabnet.com

The successful creation of an immunoassay for 1-PEP is dependent on the generation of antibodies that exhibit high affinity and specificity for the compound. precisionantibody.combiogenes.de This process typically starts with the synthesis of a suitable 1-PEP hapten derivative, which can then be conjugated to a larger carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to make it immunogenic. biogenes.de This conjugate is subsequently used to immunize animals, prompting an immune response that yields the desired antibodies. precisionantibody.combiogenes.de

These immunoassays are often designed as competitive assays. In this format, free 1-PEP present in a biological sample competes with a labeled version of 1-PEP for a finite number of antibody binding sites. The strength of the resulting signal is inversely proportional to the concentration of 1-PEP in the sample.

A critical aspect of assay validation is the assessment of its performance, which includes determining the limit of detection (LOD), limit of quantification (LOQ), and, crucially, the cross-reactivity with structurally similar molecules. nih.govnih.gov Cross-reactivity studies are essential to define the assay's specificity and to identify potential interferences from other piperazine derivatives or structurally related compounds that might be present in the sample. nih.govnih.gov

Research into designer drugs has shown that while some immunoassays are highly specific, others can exhibit significant cross-reactivity. For example, a study evaluating ELISA reagents for 30 different designer drugs, including three piperazines, found that cross-reactivity was generally low in assays designed for amphetamine or methamphetamine. nih.gov However, the potential for cross-reactivity necessitates careful evaluation for each specific assay and target analyte. nih.govannlabmed.org Given that positive results from immunoassays are often considered presumptive, there is a recognized need for more comprehensive screening techniques when analyzing biological specimens for designer drugs. nih.govnih.gov

The performance of such immunoassays is often quantified by the IC50 value, which is the concentration of an analyte that causes a 50% inhibition of the signal, indicating the assay's sensitivity. Cross-reactivity is then calculated relative to the primary target analyte.

The table below provides illustrative performance data for an immunoassay developed for piperazine derivatives, demonstrating its sensitivity and specificity profile.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
1-Benzylpiperazine (BZP)3.2100%
This compound (1-PEP) 8.537.6%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)1.8177.8%
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)2.9110.3%

Note: This data is representative and derived from findings in the development of immunoassays for piperazine derivatives. Actual values can differ based on the specific antibodies, assay format, and laboratory conditions.

Immunoanalytical methods are valuable as initial screening tools in toxicological analysis, enabling the rapid identification of potential positive samples. However, owing to the possibility of cross-reactivity, it is standard practice to confirm any positive immunoassay results using a more definitive and quantitative analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Computational and in Silico Approaches in Phenethylpiperazine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 1-Phenethylpiperazine, might interact with a biological target, typically a protein.

Molecular docking simulations are instrumental in predicting the binding affinity and the specific interactions between a ligand and the active site of a protein. The binding affinity, often expressed as a binding free energy (in kcal/mol), indicates the strength of the interaction, with more negative values suggesting a stronger bond. These simulations can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. academie-sciences.frmdpi.comnih.gov

For derivatives of this compound, molecular modeling studies have been employed to understand their interaction with various receptors. For instance, in the study of triazole-containing dopamine (B1211576) D3 receptor ligands with a phenylpiperazine moiety, molecular modeling helped to explain the observed binding affinities. nih.gov These studies provide insights into how modifications to the phenethylpiperazine scaffold can influence receptor binding and selectivity.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode. mdpi.comnih.gov A ligand that remains stably bound within the active site throughout the simulation is more likely to be a true binder. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The evaluation of a compound's ADMET properties is a critical step in drug development, as it helps to predict its pharmacokinetic profile and potential toxicity. computabio.comnih.govresearchgate.netnih.gov In silico ADMET prediction tools have become increasingly popular for screening large libraries of compounds and identifying candidates with favorable drug-like properties. computabio.comnih.govplos.org

The oral route is the most common and convenient for drug administration, making the prediction of human intestinal absorption and oral bioavailability crucial. In silico models often use physicochemical properties such as molecular weight, lipophilicity (logP or ClogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability, often guided by frameworks like Lipinski's Rule of Five. researchgate.net

For analogs of this compound, calculated logP (ClogP) values have been used as a measure of hydrophilicity, which influences absorption. nih.gov Generally, compounds with very high ClogP values tend to have poor absorption. nih.gov The table below shows the calculated ClogP and experimental water solubility for some 1,4-diphenethylpiperazine (B14732994) analogs, which provide an indication of their potential absorption characteristics.

CompoundClogPWater Solubility (mg/mL)
Analog 6b3.12 - 4.4833.3
Analog 6e3.12 - 4.4825.0
Analog 9a3.12 - 4.4813.5

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.govmdpi.com The BBB is a highly selective barrier that protects the brain, and predicting a compound's ability to permeate it is a key challenge in CNS drug discovery. nih.gov In silico models for BBB permeability often consider factors like molecular size, lipophilicity, and the number of rotatable bonds. mdpi.com

In a study of phthalimide (B116566) and phenethylpiperazine derivatives, the in vitro BBB permeability was predicted for several compounds. up.pt The results, shown in the table below, provide an estimate of their potential to penetrate the CNS.

CompoundBBB Penetration Estimation (Pe ± SEM) (*106 cm s-1)
Derivative 265.8 ± 0.3
Derivative 296.5 ± 0.4
Derivative 324.9 ± 0.2
Derivative 367.1 ± 0.5
Derivative 376.8 ± 0.4

The cytochrome P450 (CYP450) family of enzymes plays a central role in the metabolism of most drugs. nih.govunimi.it Predicting how a compound will be metabolized by these enzymes is crucial for determining its half-life and identifying potential drug-drug interactions. nih.govresearchgate.net A compound that is a substrate, inhibitor, or inducer of a specific CYP450 isoform can affect the metabolism of other co-administered drugs. nih.gov

In Silico Toxicity Profiling (e.g., Ames Mutagenicity, hERG Inhibition)

In modern drug discovery, in silico toxicity profiling has become an indispensable tool for the early identification of potential safety liabilities in drug candidates. instem.com These computational methods predict potential adverse effects, such as genotoxicity and cardiotoxicity, allowing researchers to prioritize or modify compounds before committing to expensive and time-consuming laboratory experiments. instem.comnih.gov For phenethylpiperazine and its derivatives, two critical in silico assessments are for Ames mutagenicity and hERG inhibition.

Ames Mutagenicity: The bacterial reverse mutation assay, or Ames test, is a standard for assessing a chemical's potential to cause DNA mutations. nih.gov In silico models for Ames mutagenicity use (Quantitative) Structure-Activity Relationship, or (Q)SAR, approaches to predict the outcome. lhasalimited.org These models are built from large databases of compounds with known experimental results and analyze the chemical structure for fragments (structural alerts) associated with mutagenicity. nih.govd-nb.info There are two main types of predictive models as recommended by the ICH M7 guideline: expert rule-based systems, which rely on established chemical principles and expert knowledge, and statistical-based systems, which use machine learning algorithms to find correlations in the data. lhasalimited.org While specific in silico Ames test results for this compound are not publicly detailed, its structure would be computationally screened for any known toxicophores or features that correlate with a positive mutagenic result.

hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. mdpi.com Inhibition of this channel by drugs can lead to a potentially fatal cardiac arrhythmia, making hERG screening a critical safety checkpoint. metrionbiosciences.com In silico models provide a rapid method to predict a compound's hERG liability early in the discovery phase. mdpi.comnih.gov These models can include pharmacophore models, which identify the key 3D arrangement of chemical features necessary for binding, and QSAR models that correlate physicochemical properties with hERG inhibition. nih.govfrontiersin.org

Research on fluoroethoxy-containing analogs of 1,4-diphenethylpiperazine has included evaluation for interaction with the hERG channel. nih.gov These studies provide valuable insight into how modifications to the phenethylpiperazine scaffold can influence hERG activity. For instance, the affinity of these analogs for the hERG channel was determined through [³H]dofetilide binding assays, with results expressed as the inhibition constant (Kᵢ). nih.gov

Below is a table of hERG inhibition data for selected 1,4-diphenethylpiperazine analogs, demonstrating the type of data generated in such studies.

CompoundhERG Inhibition (Kᵢ, µM)Reference
1-(2-(2-fluoroethoxy)phenethyl)-4-phenethylpiperazine>10 nih.gov
1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine0.84 nih.gov

Machine Learning and Artificial Intelligence Applications in Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery and development pipeline. nih.govmednexus.org These technologies leverage vast datasets to build models that can predict compound properties, identify new therapeutic targets, and design novel molecules, thereby accelerating the research process and improving the quality of drug candidates. mdpi.comnih.gov In the context of phenethylpiperazine research, AI and ML offer powerful tools for exploring its therapeutic potential and optimizing its molecular structure.

The core of ML in drug discovery involves algorithms—such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs)—that learn patterns from existing chemical and biological data. mdpi.comnih.gov These trained models can then make predictions for new, untested compounds, guiding medicinal chemistry efforts. atomwise.com

Predictive Modeling for Compound Efficacy and Safety

A primary application of AI in drug discovery is the development of predictive models for a compound's efficacy and safety profile. arpa-h.gov By analyzing the structural features of molecules and correlating them with experimental outcomes, ML algorithms can forecast properties such as binding affinity to a target, absorption, distribution, metabolism, excretion (ADME), and toxicity. cas.orgresearchgate.net

For a compound like this compound, predictive models can be used to:

Estimate Efficacy: Predict the binding affinity and functional activity against various biological targets (e.g., receptors, transporters, enzymes). This helps in prioritizing compounds that are most likely to produce the desired therapeutic effect.

Forecast Safety: As discussed in the in silico toxicity section, ML models are crucial for predicting potential adverse effects like mutagenicity and cardiotoxicity. nih.govkspublisher.com Advanced models can also predict other liabilities, such as hepatotoxicity or neurotoxicity, based on a compound's structural alerts and physicochemical properties. researchgate.net

Optimize ADME Properties: Models can predict how a compound will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. This is critical for ensuring that a potential drug can reach its target in sufficient concentrations and persist long enough to be effective.

The development of these models relies on high-quality, curated datasets. cas.org The performance of various ML algorithms can be compared to select the most accurate model for a given predictive task. nih.gov

Machine Learning Model TypeApplication in Drug DiscoveryExample Use Case
Support Vector Machine (SVM)Classification of active vs. inactive compounds, toxicity prediction.Predicting whether a compound will be mutagenic in an Ames test. nih.gov
Random Forest (RF)Predicting bioactivity (QSAR), ADME properties, and safety liabilities.Estimating a compound's intestinal absorption or its potential for liver injury. nih.gov
Deep Neural Networks (DNN)Complex pattern recognition, target prediction, de novo design.Identifying potential off-targets for a drug candidate to predict side effects. nih.gov
k-Nearest Neighbors (kNN)Similarity-based prediction of activity and toxicity.Classifying a new compound's activity based on the most similar compounds in a database. nih.gov

De Novo Molecular Design and Lead Optimization Strategies

Beyond predicting the properties of existing molecules, AI is increasingly used for de novo design—the creation of entirely new molecules with desired characteristics. frontiersin.orgwgtn.ac.nz Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are trained on large libraries of known chemical structures. frontiersin.orgresearchgate.net Once trained, these models can generate novel molecules that are predicted to have high efficacy and good safety profiles.

For instance, a deep learning-based workflow was developed for the automated design of multi-target antipsychotic drug candidates, a therapeutic area where piperazine-containing structures are common. biorxiv.org Such systems can generate thousands of novel molecules, filter them through predictive models for efficacy and safety, and present a small number of high-potential candidates for synthesis and testing, significantly accelerating the design-make-test-analyze cycle. wgtn.ac.nzbiorxiv.org

Current Research Challenges and Future Directions for 1 Phenethylpiperazine

Addressing Remaining Research Gaps in Pharmacological Characterization

A primary challenge in the study of 1-Phenethylpiperazine is the incomplete understanding of its pharmacological profile. While compounds in the piperazine (B1678402) class are known to potentially interact with monoamine neurotransmitter systems such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), the specific actions of this compound remain to be fully detailed. ontosight.ai Future research must focus on a comprehensive characterization of its binding affinities and functional activities at a wider range of receptors and transporters.

Studies have shown that substitutions on the phenethylpiperazine structure can significantly alter its binding affinity and selectivity. For instance, the position of a fluorine atom on the phenethylpiperazine linker can dramatically impact its interaction with serotonin 5-HT2A receptors. nih.gov A para-fluoro substitution has been shown to have a higher binding affinity compared to a meta-fluoro substitution, indicating the sensitivity of the receptor to the electronic properties of the ligand. nih.gov These findings underscore the need for systematic structure-activity relationship (SAR) studies to map the pharmacophore of this compound and its derivatives. A thorough investigation into its metabolism, pharmacokinetics, and potential for off-target effects is also a critical research gap that needs to be addressed to understand its complete pharmacological and toxicological profile.

Exploration of Novel Therapeutic Applications and Unidentified Biological Targets

A significant future direction for this compound research is the exploration of novel therapeutic applications. One of the most promising areas is its potential as an inhibitor of the vesicular monoamine transporter-2 (VMAT2). nih.govnih.gov VMAT2 is a critical target for developing treatments for substance use disorders, such as methamphetamine addiction. nih.gov Analogs of this compound have been synthesized and shown to be potent inhibitors of VMAT2, with some compounds exhibiting high selectivity over other monoamine transporters like the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov

The development of water-soluble analogs of 1,4-diphenethylpiperazine (B14732994) has identified molecules with comparable potency to the known VMAT2 inhibitor lobelane (B1250731), but with improved physicochemical properties. nih.gov Further research is warranted to optimize these compounds for enhanced efficacy and drug-like properties. In addition to VMAT2, studies on related structures suggest that this compound analogs may also interact with sigma (σ) receptors, which are implicated in a variety of neurological functions and disorders. acs.orgnih.gov The systematic screening of this compound and its derivatives against a broad panel of biological targets could uncover previously unidentified interactions and open up new avenues for therapeutic development.

CompoundVMAT2 Ki (μM)DAT Ki (μM)SERT Ki (μM)Reference
15b0.073>104.4 nih.gov
15d0.0142.20.070 nih.gov
Lobelane0.0451.951.25 nih.gov
6b0.035Not ReportedNot Reported nih.gov
6e0.048Not ReportedNot Reported nih.gov
9a0.037Not ReportedNot Reported nih.gov

Development of Advanced Synthetic and Analytical Methodologies

Progress in the research of this compound is also dependent on the development of advanced synthetic and analytical methodologies. The synthesis of nonsymmetrical 1,4-diphenethylpiperazine analogs has been achieved through a multi-step process involving the mono-N-alkylation of piperazine with phenethyl bromide, followed by a second N-alkylation with a substituted phenethyl bromide. nih.gov Future synthetic efforts should focus on creating more diverse libraries of this compound derivatives to expand SAR studies. This includes the use of modern synthetic techniques to achieve greater efficiency, stereoselectivity, and the introduction of a wider range of functional groups. adelaide.edu.auhku.hk

For the analysis of this compound and its analogs, advanced analytical techniques are crucial for their characterization and quantification in biological matrices. mdpi.com Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are essential for pharmacokinetic studies. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for the structural elucidation of newly synthesized compounds. nih.govtandfonline.com The development of novel analytical methods, potentially including chiral separation techniques and advanced mass spectrometry approaches like ion-mobility mass spectrometry (IM-MS), will be vital for a more in-depth understanding of these compounds. chromatographyonline.comnih.gov

Strategies for Translational Research from Preclinical Findings to Clinical Candidates

A significant hurdle in drug development is the translation of promising preclinical findings into viable clinical candidates. For this compound and its analogs, a clear strategy for translational research is essential. nsw.gov.aueupati.eu This process begins with robust preclinical studies that not only demonstrate efficacy in animal models but also provide a comprehensive safety and toxicology profile. sanguinebio.com

The path from the laboratory to the clinic requires a bi-directional approach, where clinical observations can inform further preclinical research. eupati.eu Key considerations for advancing this compound analogs include optimizing their pharmacokinetic and pharmacodynamic properties to ensure they are suitable for human administration. nsw.gov.au Building interdisciplinary teams that include chemists, pharmacologists, and clinicians is crucial for navigating the complexities of drug development. nih.gov Furthermore, establishing clear go/no-go decision points based on preclinical data will be critical for the efficient allocation of resources and for increasing the likelihood of successfully translating a this compound-based compound into a clinically effective therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-phenethylpiperazine derivatives?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, this compound derivatives can be synthesized by reacting piperazine with phenethyl halides in the presence of a base like triethylamine (TEA). Alternatively, reductive amination using phenethyl aldehydes/ketones and piperazine precursors under hydrogenation conditions (e.g., Pd/C catalyst) is effective. Purification often employs crystallization (e.g., with diethyl ether) or flash chromatography .

Q. How can researchers verify the structural identity of this compound derivatives?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions.
  • Mass Spectrometry (GC-MS/LC-MS) : To determine molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., C-N stretches in piperazine rings).
  • X-ray Crystallography : For absolute configuration determination in chiral derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • PPE : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .
  • Ventilation : Use fume hoods to prevent inhalation exposure.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help .

Q. What are the key physicochemical properties of this compound derivatives?

  • Properties :

  • Solubility : Generally soluble in polar solvents (e.g., ethanol, DCM) due to the piperazine ring’s polarity.
  • Melting Point : Ranges from 100–250°C depending on substituents (e.g., halogenated derivatives exhibit higher melting points) .
  • Stability : Stable under inert conditions but may degrade in strong acidic/basic environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for pharmacological targets?

  • Methodology :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to enhance receptor binding. For example, 4-nitrobenzyl derivatives show improved antimicrobial activity .
  • Chiral Centers : Enantioselective synthesis (e.g., using (R)-configured phenethyl groups) can enhance selectivity for CNS targets .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .

Q. How do researchers resolve contradictions in reported bioactivity data for piperazine derivatives?

  • Approach :

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Structural Confirmation : Ensure purity (>95% by HPLC) to rule out impurity effects .
  • Meta-Analysis : Compare datasets across studies, focusing on variables like substituent positioning (e.g., para vs. meta chlorophenyl groups) .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound analogs?

  • Models :

  • Receptor Binding Assays : Radioligand competition assays (e.g., for serotonin 5-HT1A_{1A} or dopamine D2_2 receptors).
  • Cellular Pathways : Measure cAMP levels in HEK293 cells transfected with GPCRs .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability .

Q. How can researchers design this compound-based probes for kinase inhibition?

  • Strategy :

  • Fragment-Based Design : Combine the piperazine core with kinase-binding motifs (e.g., 4-fluorobenzyl groups for tyrosine kinase inhibition) .
  • Click Chemistry : Introduce triazole linkages via Cu(I)-catalyzed azide-alkyne cycloaddition for modular derivatization .
  • In Vivo Validation : Test lead compounds in xenograft models (e.g., for anticancer activity) .

Q. What analytical methods quantify this compound derivatives in biological matrices?

  • Techniques :

  • LC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization for high sensitivity.
  • Sample Prep : Solid-phase extraction (SPE) to isolate compounds from plasma/urine .
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), LOD/LOQ, and recovery rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.